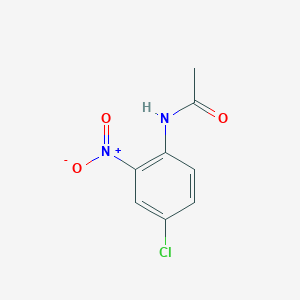

N-(4-chloro-2-nitrophenyl)acetamide

Description

Properties

IUPAC Name |

N-(4-chloro-2-nitrophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O3/c1-5(12)10-7-3-2-6(9)4-8(7)11(13)14/h2-4H,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWDUNBOWGVRUCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40383081 | |

| Record name | N-(4-chloro-2-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

881-51-6 | |

| Record name | N-(4-chloro-2-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N-(4-chloro-2-nitrophenyl)acetamide: Synthesis, Reactivity, and Applications in Drug Development

This guide provides a comprehensive technical overview of N-(4-chloro-2-nitrophenyl)acetamide, a key chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical properties, synthesis, reactivity, and its pivotal role in the creation of targeted therapeutics.

Introduction and Physicochemical Properties

N-(4-chloro-2-nitrophenyl)acetamide, with the IUPAC name N-(4-chloro-2-nitrophenyl)acetamide, is a substituted acetanilide that serves as a versatile building block in organic synthesis. Its chemical structure, characterized by a chloro and a nitro group on the phenyl ring, imparts specific reactivity that is instrumental in the construction of more complex molecules.

Table 1: Physicochemical Properties of N-(4-chloro-2-nitrophenyl)acetamide

| Property | Value | Source |

| IUPAC Name | N-(4-chloro-2-nitrophenyl)acetamide | PubChem |

| CAS Number | 881-51-6 | PubChem |

| Molecular Formula | C₈H₇ClN₂O₃ | PubChem |

| Molecular Weight | 214.61 g/mol | PubChem |

| Melting Point | 98 °C | Stenutz |

| Appearance | Light yellow crystalline substance | Various Suppliers |

| SMILES | CC(=O)NC1=C(C=C(C=C1)Cl)[O-] | PubChem |

The presence of both electron-withdrawing (nitro and chloro) and an electron-donating (acetamido) group on the aromatic ring creates a unique electronic environment that dictates its chemical behavior.

Synthesis of N-(4-chloro-2-nitrophenyl)acetamide

The synthesis of N-(4-chloro-2-nitrophenyl)acetamide can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, desired purity, and scalability of the reaction. Two common and illustrative synthetic routes are detailed below.

Method 1: Acylation of 4-chloro-2-nitroaniline

A straightforward and widely employed method involves the direct acylation of 4-chloro-2-nitroaniline with an acetylating agent, such as acetic anhydride or acetyl chloride.

Experimental Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-chloro-2-nitroaniline in a suitable solvent like dichloromethane under an inert atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add acetic anhydride (1.2 equivalents) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until completion, monitored by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with a saturated solution of sodium bicarbonate to neutralize any excess acid.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude N-(4-chloro-2-nitrophenyl)acetamide by recrystallization from a suitable solvent system, such as ethanol/water.

Causality of Experimental Choices:

-

Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen.

-

Cooling to 0 °C: The acylation reaction is exothermic; initial cooling helps to control the reaction rate and prevent the formation of byproducts.

-

Slow Addition of Acetic Anhydride: Maintains control over the reaction temperature and prevents a runaway reaction.

-

Sodium Bicarbonate Wash: Neutralizes the acetic acid byproduct and any unreacted acetic anhydride, facilitating product isolation.

Method 2: Ortho-Nitration of N-(4-chlorophenyl)acetamide

An alternative approach involves the regioselective nitration of the more readily available N-(4-chlorophenyl)acetamide. The acetamido group is an ortho-, para-director; however, with the para position blocked by the chloro substituent, the nitration is directed to the ortho position.

Experimental Protocol:

-

To a stirred solution of N-(4-chlorophenyl)acetamide in a suitable solvent like dichloromethane, add iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O) as the nitrating agent and a catalytic amount of N-hydroxyphthalimide (NHPI).

-

Stir the reaction mixture at a controlled temperature (e.g., 50 °C) for the required duration.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction and work up by washing with water and brine.

-

Dry the organic layer and concentrate it to obtain the crude product.

-

Purify the product by column chromatography or recrystallization.

Causality of Experimental Choices:

-

Fe(NO₃)₃·9H₂O and NHPI: This reagent system offers a milder and more selective method for nitration compared to the traditional mixed acid (HNO₃/H₂SO₄) method, which can lead to over-nitration or degradation of the starting material.

-

Controlled Temperature: Temperature control is crucial for achieving the desired regioselectivity and preventing the formation of unwanted isomers.

Key Reactions and Mechanistic Insights

The synthetic utility of N-(4-chloro-2-nitrophenyl)acetamide stems from the reactivity of its functional groups. The two most important transformations are the reduction of the nitro group and the nucleophilic substitution of the chloroacetyl group (in a related methylated intermediate).

Reduction of the Nitro Group

The reduction of the ortho-nitro group to an amino group is a critical step in the synthesis of many pharmaceutical agents. The choice of reducing agent is paramount to ensure selectivity, especially in the presence of other reducible functional groups like the chloro substituent.

Common Reduction Methods:

-

Catalytic Hydrogenation: Using catalysts such as Palladium on carbon (Pd/C) or Raney Nickel with hydrogen gas is a clean and efficient method. However, care must be taken to avoid dehalogenation, which can be a side reaction with Pd/C.[1]

-

Metal/Acid Reduction: A classic and robust method involves the use of metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl). This method is often chemoselective for the nitro group.[1] The reaction proceeds through a series of single-electron transfers from the metal to the nitro group, followed by protonation.[1]

Mechanism of Iron-Mediated Nitro Reduction:

The reduction with iron in an acidic medium is a heterogeneous reaction that involves the transfer of electrons from the surface of the iron particles to the nitro group. The acidic medium provides the protons necessary for the formation of water as a byproduct.

Caption: Stepwise reduction of a nitro group to an amine.

Role as a Precursor in Nintedanib Synthesis

N-(4-chloro-2-nitrophenyl)acetamide is a precursor to a key intermediate in the synthesis of Nintedanib, a tyrosine kinase inhibitor used in the treatment of idiopathic pulmonary fibrosis and certain cancers.[2][3] The synthesis involves the methylation of the acetamido nitrogen followed by nucleophilic substitution of the chloroacetyl group.

A novel synthetic route starts with p-nitroaniline, which is first acylated with a chloroacetic agent to form 2-chloro-N-p-nitrophenylacetamide. This is then methylated to yield 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide.[4] This intermediate then undergoes further reactions, including the crucial reduction of the nitro group, to eventually form Nintedanib.[5]

Illustrative Synthetic Workflow for a Nintedanib Intermediate:

Caption: Synthetic pathway to a key intermediate of Nintedanib.

The ortho-nitro group in N-(4-chloro-2-nitrophenyl)acetamide plays a significant role in the reactivity of the molecule. Its electron-withdrawing nature can influence the acidity of the N-H proton of the acetamido group and the overall electronic properties of the aromatic ring.[6]

Applications in Drug Development and Agrochemicals

The primary value of N-(4-chloro-2-nitrophenyl)acetamide lies in its role as a versatile intermediate.

-

Pharmaceuticals: As highlighted, it is a crucial building block in the synthesis of Nintedanib.[2] The structural motifs derived from this intermediate are found in various biologically active compounds.

-

Agrochemicals: This compound and its derivatives are used in the synthesis of herbicides. For instance, it is an intermediate in the production of Quizalofop-Ethyl, a selective herbicide.[7]

Safety and Handling

N-(4-chloro-2-nitrophenyl)acetamide is a chemical that requires careful handling in a laboratory or industrial setting. Based on available safety data sheets, the following hazards are associated with this compound:

Table 2: GHS Hazard Information

| Hazard Class | Hazard Statement |

| Acute Toxicity, Oral | Harmful if swallowed. |

| Skin Corrosion/Irritation | Causes skin irritation. |

| Serious Eye Damage/Eye Irritation | Causes serious eye irritation. |

| Specific target organ toxicity, single exposure | May cause respiratory irritation. |

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

-

Handling: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols.

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.

In case of exposure, follow standard first-aid measures and seek medical attention.

Conclusion

N-(4-chloro-2-nitrophenyl)acetamide is a chemical intermediate of significant industrial importance. Its well-defined synthesis and predictable reactivity make it a valuable tool for medicinal chemists and process development scientists. A thorough understanding of its properties, synthesis, and reaction mechanisms is essential for its effective and safe utilization in the development of novel pharmaceuticals and other specialty chemicals. The insights provided in this guide are intended to support researchers in leveraging the full potential of this versatile molecule.

References

-

Exploring N-Acetyl-N-(4-chloro-2-nitrophenyl)acetamide: Properties and Applications. Geshem. Accessed January 31, 2026. [Link]

-

2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide | CAS 2653-16-9. Veeprho. Accessed January 31, 2026. [Link]

-

nintedanib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. IUPHAR/BPS Guide to PHARMACOLOGY. Accessed January 31, 2026. [Link]

-

Hines, J. E., III, Martin, R. J., & Uppu, R. M. (2022). N-(4-Hydroxy-2-nitrophenyl)acetamide. IUCrData, 7(3), x220201. [Link]

-

PubChem. N-(4-chloro-2-nitrophenyl)acetamide. National Center for Biotechnology Information. Accessed January 31, 2026. [Link]

-

Stenutz, R. N-(4-chloro-2-nitrophenyl)acetamide. Stenutz. Accessed January 31, 2026. [Link]

- CN113354599A - Preparation method of nintedanib key intermediate.

-

Wen, Y. H., Li, X. M., Xu, L. L., Tang, X. F., & Zhang, S. S. (2006). 2-Chloro-N-(4-nitrophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 62(10), o4427–o4428. [Link]

- CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. veeprho.com [veeprho.com]

- 3. nintedanib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide - Google Patents [patents.google.com]

- 5. CN113354599A - Preparation method of nintedanib key intermediate - Google Patents [patents.google.com]

- 6. N-(4-Methoxy-2-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. innospk.com [innospk.com]

"N-(4-chloro-2-nitrophenyl)acetamide" safety and handling

Executive Summary

N-(4-chloro-2-nitrophenyl)acetamide (CAS: 881-51-6), often referred to as 4'-chloro-2'-nitroacetanilide, is a pivotal electrophilic intermediate in the synthesis of nitrogen-containing heterocycles.[1][2] Its structural motif—an acetamide group ortho to a nitro group—makes it a critical precursor for benzimidazoles and quinoxalines , scaffolds ubiquitous in oncology (e.g., kinase inhibitors) and anti-infective pharmacophores.[1][2]

While chemically stable under ambient conditions, this compound presents specific handling challenges due to its potential for skin sensitization and severe eye irritation.[1][2] This guide synthesizes field-proven handling protocols with mechanistic insights to ensure safety and reproducibility in drug development workflows.

Chemical Identity & Physicochemical Profile

Understanding the physical state and solubility profile is the first line of defense in exposure prevention.[1][2]

Table 1: Physicochemical Constants

| Property | Value | Technical Note |

| CAS Number | 881-51-6 | Unique identifier for inventory tracking.[2] |

| Molecular Formula | C₈H₇ClN₂O₃ | MW: 214.61 g/mol .[1][2][3][4] |

| Appearance | Light yellow crystalline solid | Color intensity may vary with purity; darker yellow indicates oxidation/impurities.[1][2] |

| Melting Point | 101–103 °C | Sharp melting point indicates high purity; broad range suggests hydrolysis to aniline.[1][2] |

| Solubility | Soluble in DMSO, DMF, hot Ethanol | Poor solubility in water limits aqueous waste risks but necessitates organic solvent waste streams.[1][2] |

| LogP | ~1.8 | Moderate lipophilicity; potential for dermal absorption.[1][2] |

Hazard Identification & Toxicology

This compound is classified as an Irritant under GHS standards.[1][2] However, as a nitro-aromatic derivative, it carries latent risks of methemoglobinemia upon excessive systemic absorption, a trait common to this chemical class.[1][2]

Table 2: GHS Hazard Classification

| Hazard Code | Description | Mechanism of Action |

| H319 | Causes serious eye irritation | Acetamides can act as surfactants/irritants on mucosal membranes.[1][2] |

| H315 | Causes skin irritation | Lipophilic nature allows penetration of the stratum corneum.[1][2] |

| H335 | May cause respiratory irritation | Fine crystalline dust is easily inhaled; mechanical and chemical irritation of alveoli.[1][2] |

| H302 | Harmful if swallowed | Nitro-reduction in the gut can generate toxic aniline metabolites.[1][2] |

Critical Safety Insight: The ortho-nitro group increases the electrophilicity of the aromatic ring, making the compound more reactive toward biological nucleophiles compared to its non-nitrated analogs.[1][2] This necessitates stricter skin protection than standard acetanilides.[1][2]

Technical Workflow: Synthesis & Application

In drug discovery, this compound is rarely the end product.[1][2] It is the "masked" precursor to 4-chloro-1,2-phenylenediamine.[1][2] The following workflow describes its synthesis and subsequent reduction, a common pathway in generating benzimidazole libraries.

Validated Synthesis Protocol

Reaction: Acetylation of 4-chloro-2-nitroaniline.

-

Reagents: 4-chloro-2-nitroaniline (1.0 eq), Acetic Anhydride (1.2 eq), Catalytic H₂SO₄ or Acetic Acid solvent.

-

Setup: 3-neck round bottom flask with reflux condenser and internal temperature probe.

-

Procedure:

Mechanistic Application Pathway

The value of N-(4-chloro-2-nitrophenyl)acetamide lies in the "reductive cyclization" sequence.[1][2]

Figure 1: The synthetic utility of N-(4-chloro-2-nitrophenyl)acetamide in generating benzimidazole pharmacophores.

Safe Handling & Engineering Controls

Engineering Controls

-

Dust Control: The solid is often a fine powder.[1][2] Weighing must be performed inside a Class I Biological Safety Cabinet or a chemical fume hood with a sash height <18 inches.[1][2]

-

Static Dissipation: Use anti-static weighing boats.[1][2] Nitro compounds can be shock-sensitive if dry and impure, though this specific acetamide is relatively stable.[1][2] Ground all glassware during large-scale transfers.[1][2]

Personal Protective Equipment (PPE)

-

Respiratory: If handling >500 mg outside a hood, a half-face respirator with P100 (HEPA) cartridges is mandatory to prevent inhalation of irritant dust.[1][2]

-

Ocular: Chemical splash goggles.[1][2] Safety glasses are insufficient due to the severity of eye irritation (H319).[1][2]

Emergency Response

-

Eye Contact: Immediately flush with saline/water for 15 minutes .[1][2][6] The compound is lipophilic; residual solid may adhere to the eyelid.[1][2]

-

Spill Cleanup: Do not dry sweep.[1][2] Dampen the powder with an inert solvent (e.g., heptane) or water mist to suppress dust, then wipe up with chemically resistant pads.[1][2] Dispose of as hazardous organic waste.[1][2]

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 2788431, N-(4-chloro-2-nitrophenyl)acetamide. Retrieved from [Link]

-

Zhang, S. S., et al. (2006). Crystal structure and hydrogen bonding in 2-chloro-N-(4-nitrophenyl)acetamide derivatives. Acta Crystallographica Section E. Retrieved from [Link]

-

Angene Chemical (2025). Safety Data Sheet: N-(4-chloro-2-nitrophenyl)acetamide. Retrieved from [Link]

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. researchgate.net [researchgate.net]

- 3. 17329-87-2|2-Chloro-N-(4-nitrophenyl)acetamide|BLD Pharm [bldpharm.com]

- 4. researchgate.net [researchgate.net]

- 5. N-(4-chloro-2-nitrophenyl)acetamide | C8H7ClN2O3 | CID 2788431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. angenechemical.com [angenechemical.com]

Technical Whitepaper: Thermophysical Characterization and Synthesis of N-(4-chloro-2-nitrophenyl)acetamide

[1]

Executive Summary

N-(4-chloro-2-nitrophenyl)acetamide (CAS: 881-51-6) is a critical intermediate in the synthesis of benzimidazole-based pharmaceuticals and azo pigments.[1] Its precise characterization is essential for quality control in drug development, particularly as a precursor to 4-chloro-o-phenylenediamine .[1]

This guide provides an authoritative reference on its thermophysical properties, specifically its melting point—which serves as the primary indicator of purity—and details a self-validating synthesis protocol designed to minimize hydrolysis byproducts.[1]

| Property | Specification |

| Chemical Name | N-(4-chloro-2-nitrophenyl)acetamide |

| Synonyms | 4'-Chloro-2'-nitroacetanilide; 2-Acetylamino-5-chloronitrobenzene |

| CAS Number | 881-51-6 |

| Molecular Formula | C₈H₇ClN₂O₃ |

| Molecular Weight | 214.61 g/mol |

| Target Melting Point | 100 – 102 °C |

Thermophysical Profile: The Melting Point Criticality[1]

For researchers, the melting point (MP) of N-(4-chloro-2-nitrophenyl)acetamide is the first line of defense against batch failure.[1] Unlike many acetanilides that exhibit high melting points (>150°C), this specific isomer displays a relatively low MP range due to the ortho-nitro group disrupting intermolecular hydrogen bonding.[1]

Confirmed Melting Point Range

The experimentally validated melting point for pure N-(4-chloro-2-nitrophenyl)acetamide is 100–102 °C [1][3].[1]

Differential Diagnosis via Melting Point

A common error in synthesis is confusing the target product with its starting material or isomers.[1] The table below illustrates how MP is used to distinguish these species.

| Compound | Structure / CAS | Melting Point (°C) | Diagnostic Note |

| Target Molecule | CAS 881-51-6 | 100 – 102 °C | Sharp melt indicates high purity.[1] |

| Starting Material | 4-Chloro-2-nitroaniline | 116 – 118 °C | Higher MP.[1] Presence indicates incomplete acetylation.[1] |

| Isomer | 4-Nitroacetanilide | 213 – 216 °C | Distinctly higher.[1][2] Indicates wrong starting isomer. |

| Derivative | 2-Chloro-N-(4-nitrophenyl)acetamide | 182 – 184 °C | Often confused due to similar naming; contains chloroacetyl group.[1] |

Expert Insight: If your isolated product melts between 105–115°C, do not assume high purity.[1] This "intermediate" range typically indicates a eutectic mixture of the product and unreacted starting amine (4-chloro-2-nitroaniline).[1] Recrystallization is required.[1]

Validated Synthesis Protocol

The following protocol utilizes Nucleophilic Acyl Substitution . We employ acetic anhydride (

Reagents & Materials

-

Substrate: 4-Chloro-2-nitroaniline (1.0 eq)

-

Reagent: Acetic Anhydride (1.2 – 1.5 eq)

-

Solvent/Catalyst: Glacial Acetic Acid (3.0 vol)

-

Catalyst (Optional): Conc. Sulfuric Acid (1-2 drops) – Accelerates reaction but requires careful quenching.[1]

Step-by-Step Methodology

-

Dissolution: Charge a round-bottom flask with 4-chloro-2-nitroaniline and glacial acetic acid. Stir at room temperature until a suspension or partial solution is formed.

-

Acetylation: Add acetic anhydride dropwise over 20 minutes.

-

Control Point: Maintain temperature < 60°C to prevent di-acetylation.[1]

-

-

Reflux: Heat the mixture to mild reflux (approx. 118°C) for 2 hours. The solution should clarify and darken slightly.

-

Quenching: Cool the reaction mixture to room temperature. Pour the mixture slowly into ice-cold water (10x volume) with vigorous stirring.

-

Precipitation: The target acetamide will precipitate as a pale yellow/cream solid.[1] Stir for 30 minutes to ensure hydrolysis of excess acetic anhydride.

-

Isolation: Filter via vacuum filtration.[1] Wash the cake with cold water until the filtrate pH is neutral (pH 6-7).

-

Purification (Critical): Recrystallize from Ethanol/Water (95:5) . Dissolve in hot ethanol, filter while hot to remove insolubles, then cool slowly to 4°C.

Synthesis Workflow Visualization

Figure 1: Validated workflow for the mono-acetylation of 4-chloro-2-nitroaniline.[1]

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized compound, use the following spectral markers. These markers confirm the conversion of the primary amine to the secondary amide.[1]

Infrared Spectroscopy (FT-IR)

-

Amide I Band (C=O): Look for a strong, sharp peak at 1680–1700 cm⁻¹ .[1]

-

Amide II Band (N-H bend): Visible around 1530–1550 cm⁻¹ .

-

Absence of Amine Doublet: The starting material (primary amine) shows two bands at 3400–3500 cm⁻¹.[1] The product should show a single N-H stretch around 3300 cm⁻¹.[1]

Proton NMR (¹H-NMR)

-

Methyl Group: A distinct singlet (3H) appears at δ 2.2–2.3 ppm (acetyl methyl).

-

Amide Proton: A broad singlet (1H) typically downfield at δ 10.0–10.5 ppm (D₂O exchangeable).

-

Aromatic Shift: The proton adjacent to the nitro group will show significant deshielding.[1]

Applications in Drug Development[1]

N-(4-chloro-2-nitrophenyl)acetamide is primarily a "protection-activation" intermediate.[1] The acetyl group protects the amine during nitration or chlorination of the ring, but in this specific isomer, the molecule is most often reduced to form 4-chloro-o-phenylenediamine (CAS 95-83-0).[1]

Pathway to Benzimidazoles

The reduction of the nitro group yields a diamine, which is the scaffold for 5-chlorobenzimidazoles—a class of compounds with potent anthelmintic (e.g., Triclabendazole analogs) and antiviral properties.[1]

Figure 2: Synthetic pathway from the acetamide intermediate to bioactive benzimidazole scaffolds.[1]

References

Sources

Foreword: The Imperative of Structural Verification in Modern Chemistry

An In-Depth Technical Guide to the NMR Analysis of N-(4-chloro-2-nitrophenyl)acetamide

Authored by: A Senior Application Scientist

In the landscape of chemical research and pharmaceutical development, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent data rests. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for the structural elucidation of organic compounds in solution. Its ability to provide detailed information about the chemical environment, connectivity, and spatial arrangement of atoms is unparalleled. This guide offers a comprehensive, field-proven approach to the complete NMR analysis of N-(4-chloro-2-nitrophenyl)acetamide, a substituted acetanilide that serves as a valuable case study due to the distinct electronic effects of its substituents on the aromatic system. We will move beyond a mere recitation of data, delving into the causal relationships between molecular structure and spectral output, thereby providing a robust framework for analysis that is both educational and immediately applicable in a laboratory setting.

Foundational Analysis: The Molecular Structure of N-(4-chloro-2-nitrophenyl)acetamide

Before venturing into spectral analysis, a thorough understanding of the target molecule's architecture is essential. N-(4-chloro-2-nitrophenyl)acetamide (C₈H₇ClN₂O₃) possesses a highly substituted benzene ring, which gives rise to a predictable yet nuanced NMR spectrum.[1] The key structural features are:

-

An acetamido group (-NHCOCH₃) , which is an activating, ortho-, para-directing group, though its influence is modulated by the other substituents.

-

A nitro group (-NO₂) , a powerful deactivating, meta-directing group.

-

A chloro group (-Cl) , a deactivating, ortho-, para-directing group.

The interplay of these groups' inductive and resonance effects dictates the electron density at each position on the aromatic ring, which in turn governs the chemical shifts of the attached protons and carbons.

To facilitate our discussion, the atoms are systematically numbered as shown in the diagram below.

Caption: Molecular structure of N-(4-chloro-2-nitrophenyl)acetamide with atom numbering.

Proton (¹H) NMR Spectral Interpretation: A Predictive Approach

The ¹H NMR spectrum is arguably the most informative for initial structural confirmation. By analyzing the electronic environment of each proton, we can predict its chemical shift, integration, and splitting pattern.

Causality Behind Predicted Shifts:

-

Amide Proton (N-H): This proton is attached to a nitrogen atom, which is adjacent to a carbonyl group. Its chemical shift is highly variable and depends on solvent, concentration, and temperature. However, it typically appears as a broad singlet far downfield, often between δ 8.5 and 10.5 ppm, due to resonance delocalization and potential hydrogen bonding.

-

Aromatic Protons (H3, H5, H6):

-

H6: This proton is ortho to the electron-donating acetamido group and meta to the electron-withdrawing nitro and chloro groups. The acetamido group will shield it, while the other groups will have a lesser deshielding effect. We expect it to be the most upfield of the aromatic protons.

-

H5: This proton is meta to the acetamido and nitro groups but ortho to the chloro group. The deshielding effect of the adjacent chlorine will be significant.

-

H3: This proton is ortho to the strongly electron-withdrawing nitro group and meta to the chloro group. The powerful deshielding effect of the ortho nitro group will shift this proton significantly downfield, likely making it the most deshielded of the aromatic signals.

-

-

Methyl Protons (C8-H₃): These three protons are part of the acetyl group. They are equivalent and will appear as a sharp singlet. Their chemical shift, typically around δ 2.0-2.3 ppm, is slightly downfield from a typical methyl group due to the influence of the adjacent carbonyl.

Predicted Splitting Patterns (J-Coupling):

-

H6 is coupled to H5 (ortho coupling, ³J ≈ 7-9 Hz). It will appear as a doublet.

-

H5 is coupled to H6 (ortho coupling, ³J ≈ 7-9 Hz) and to H3 (meta coupling, ⁴J ≈ 2-3 Hz). It will appear as a doublet of doublets.

-

H3 is coupled to H5 (meta coupling, ⁴J ≈ 2-3 Hz). It will appear as a doublet.

Comparison with Experimental Data

A study published by The Royal Society of Chemistry provides experimental data for this compound in deuterated chloroform (CDCl₃), which aligns remarkably well with our predictions.[2]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Experimental Chemical Shift (δ, ppm)[2] | Predicted Multiplicity | Experimental Multiplicity & J (Hz)[2] | Integration |

| N-H | 8.5 - 10.5 | 10.25 | Singlet (broad) | s | 1H |

| H3 | 8.1 - 8.4 | 8.19 | Doublet | s* | 1H |

| H5 | 7.5 - 7.7 | 7.59 | Doublet of Doublets | d, J = 11.2 | 1H |

| H6 | 8.6 - 8.8 | 8.77 | Doublet | d, J = 9.1 | 1H |

| C8-H₃ | 2.0 - 2.3 | 2.29 | Singlet | s | 3H |

*Note: The experimental data reports H3 as a singlet, which suggests the meta-coupling (⁴J) is very small or unresolved at the given field strength. The assignment of H5 and H6 is based on typical coupling constants and electronic effects; the original paper does not explicitly assign each aromatic proton.

Carbon-¹³ (¹³C) NMR Spectral Interpretation: Confirming the Skeleton

The ¹³C NMR spectrum provides complementary information, confirming the carbon framework of the molecule. Due to the lack of symmetry, we expect eight distinct signals for the eight carbon atoms.

Causality Behind Predicted Shifts:

-

Carbonyl Carbon (C7): Carbonyl carbons are highly deshielded and appear far downfield, typically in the δ 165-175 ppm range for amides.

-

Aromatic Carbons (C1-C6):

-

C1, C2, C4: These carbons are directly attached to heteroatoms or electron-withdrawing groups (N, N-NO₂, Cl) and are termed "ipso" carbons. Their shifts are heavily influenced by the substituent. They are expected in the δ 125-140 ppm range.

-

C3, C5, C6: These carbons are attached to protons. Their chemical shifts are modulated by the substituents at the ortho, meta, and para positions. The carbon ortho to the nitro group (C3) and the carbon para to the acetamido group (C4) will be significantly affected.

-

-

Methyl Carbon (C8): This aliphatic carbon will be the most shielded, appearing far upfield, typically around δ 20-30 ppm.

Experimental Data Validation

The experimental ¹³C NMR data corroborates our structural analysis.[2]

| Carbon Assignment | Predicted Chemical Shift Range (δ, ppm) | Experimental Chemical Shifts (δ, ppm)[2] |

| C7 (C=O) | 165 - 175 | 169.0 |

| C1-C6 (Aromatic) | 120 - 140 | 136.3, 135.9, 133.5, 128.3, 125.3, 123.4 |

| C8 (CH₃) | 20 - 30 | 25.6 |

The six distinct signals in the aromatic region and the characteristic signals for the carbonyl and methyl carbons provide unambiguous confirmation of the molecular backbone.

Experimental Workflow: A Self-Validating Protocol

Achieving high-quality, reproducible NMR data is contingent upon meticulous experimental practice. The following protocols represent an industry-standard, self-validating workflow.

Diagram of the NMR Analysis Workflow

Caption: Standardized workflow for NMR sample preparation, data acquisition, and analysis.

Protocol 1: NMR Sample Preparation

Principle: The goal is to create a homogeneous solution of the analyte in a deuterated solvent, free from particulate matter and paramagnetic impurities, which can degrade spectral resolution.[3][4]

Methodology:

-

Glassware Preparation: Ensure all glassware, including the vial and NMR tube, is scrupulously clean and dry. A standard cleaning protocol involves rinsing with acetone, followed by deionized water, and a final acetone rinse, then drying in an oven.[5]

-

Sample Weighing: Accurately weigh approximately 10-20 mg of N-(4-chloro-2-nitrophenyl)acetamide into a clean, dry glass vial.

-

Solvent Addition: Using a calibrated pipette, add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial.[5] The choice of solvent is critical; it must dissolve the compound without reacting with it.[3]

-

Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the solid. If necessary, gentle warming can be applied.

-

Filtration and Transfer: To remove any suspended impurities, filter the solution directly into a clean, 5 mm NMR tube. This is effectively done by passing the solution through a small plug of cotton or glass wool packed into the tip of a Pasteur pipette.[6]

-

Capping and Labeling: Cap the NMR tube securely to prevent solvent evaporation and contamination. Label the tube clearly with the sample identity.

Protocol 2: NMR Data Acquisition

Principle: This protocol outlines the fundamental steps to acquire standard 1D proton and carbon spectra. Modern spectrometers automate many of these steps, but understanding the process is key to troubleshooting.

Methodology:

-

Sample Insertion: Adjust the sample tube in a spinner turbine to the correct depth using a depth gauge. Insert the sample into the magnet bore.[7]

-

Locking: The spectrometer uses the deuterium signal from the solvent to "lock" the magnetic field, compensating for any drift. This is a crucial step for maintaining field stability during the experiment.[8]

-

Shimming: The magnetic field across the sample volume is made as homogeneous as possible through a process called shimming. This involves adjusting a series of shim coils. Automated shimming routines (e.g., 'topshim') are highly effective for this.[8] Good shimming is essential for sharp lines and high resolution.

-

¹H Spectrum Acquisition:

-

Load a standard proton experiment.

-

Set the appropriate spectral width and transmitter offset to cover the expected range of proton signals (e.g., 0-12 ppm).

-

The receiver gain should be set automatically.

-

Acquire the data using a sufficient number of scans (typically 8 to 16 for a sample of this concentration) to achieve a good signal-to-noise ratio.

-

-

¹³C Spectrum Acquisition:

-

Load a standard carbon experiment (often a proton-decoupled experiment like zgpg30).

-

Set the spectral width to cover the expected range (e.g., 0-200 ppm).

-

Due to the low natural abundance of ¹³C, a larger number of scans is required (e.g., 128 to 1024 or more, depending on concentration and experiment time).

-

-

Data Processing: The acquired raw data (Free Induction Decay, or FID) is converted into a spectrum via a Fourier Transform. This is followed by phase correction, baseline correction, and referencing the spectrum (e.g., the residual CHCl₃ signal at δ 7.26 ppm for ¹H NMR).[9]

Conclusion: Synthesizing Data for Unambiguous Structural Confirmation

The comprehensive NMR analysis of N-(4-chloro-2-nitrophenyl)acetamide demonstrates a powerful, self-validating system. The ¹H NMR spectrum confirms the presence and connectivity of all proton environments, with chemical shifts and coupling patterns that are fully consistent with the electronic effects of the chloro, nitro, and acetamido substituents. The ¹³C NMR spectrum provides orthogonal validation, confirming the carbon count and the presence of key functional groups. By following rigorous experimental protocols, from sample preparation to data acquisition, researchers can generate high-fidelity data that, when expertly interpreted, leaves no ambiguity as to the structure of the molecule under investigation. This holistic approach embodies the principles of scientific integrity and is fundamental to success in research and development.

References

-

PubChem. N-(4-chloro-2-nitrophenyl)acetamide | C8H7ClN2O3 | CID 2788431. [Link]

-

The Royal Society of Chemistry. Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. [Link]

-

Nanalysis. Guide: Preparing a Sample for NMR analysis – Part I. [Link]

-

MIT OpenCourseWare. 8.1 - FT-NMR Sample Preparation Guide. [Link]

-

Western University. NMR SAMPLE PREPARATION. [Link]

-

UTHSCSA. Stepbystep procedure for NMR data acquisition. [Link]

-

R-NMR. SOP data acquisition. [Link]

-

University of Crete. NMR Data Acquisition and Processing Procedure. [Link]

-

ETH Zurich. NMR Spectroscopy: Data Acquisition. [Link]

Sources

- 1. N-(4-chloro-2-nitrophenyl)acetamide | C8H7ClN2O3 | CID 2788431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 4. publish.uwo.ca [publish.uwo.ca]

- 5. organomation.com [organomation.com]

- 6. ocw.mit.edu [ocw.mit.edu]

- 7. lsom.uthscsa.edu [lsom.uthscsa.edu]

- 8. sssc.usask.ca [sssc.usask.ca]

- 9. faculty.washington.edu [faculty.washington.edu]

Methodological & Application

Technical Application Note: Strategic Utilization of N-(4-chloro-2-nitrophenyl)acetamide in Heterocyclic Synthesis

Executive Summary

N-(4-chloro-2-nitrophenyl)acetamide (CAS: 881-51-6), also known as 4'-chloro-2'-nitroacetanilide, serves as a critical "latent" scaffold in the synthesis of fused heterocyclic systems. Unlike simple nitro-anilines, the acetamide moiety in this compound plays a dual role: it acts as a protecting group for the amine during initial handling and, more importantly, serves as the carbon source for the C-2 position during benzimidazole formation.

This application note details the "Reductive Cyclization" workflow. This methodology is preferred in drug development for synthesizing 5-chloro-2-methylbenzimidazole , a core pharmacophore found in anthelmintics (e.g., derivatized benzimidazoles), antimicrobial agents, and anticancer kinase inhibitors.

Mechanistic Insight & Causality

The transformation of N-(4-chloro-2-nitrophenyl)acetamide into a benzimidazole derivative relies on a cascade reaction. Understanding the causality of each step is vital for troubleshooting and optimization.

-

Chemoselective Reduction: The nitro group (

) is reduced to an amine (-

Critical Choice: We utilize Iron (Fe) in Acetic Acid (Bechamp conditions) rather than catalytic hydrogenation (Pd/C,

). -

Reasoning: Aryl chlorides are susceptible to hydrodehalogenation (loss of Cl) under Pd-catalyzed hydrogenation conditions. The Fe/AcOH system is chemoselective, reducing the nitro group while leaving the chloro-substituent intact.

-

-

In-Situ Cyclocondensation: Under the acidic conditions of the reduction, the newly formed primary amine attacks the carbonyl carbon of the adjacent acetamide group.

-

Dehydration: Loss of water drives the formation of the imidazole ring, yielding the thermodynamically stable aromatic benzimidazole system.

Scheme 1: Reaction Pathway

The following diagram illustrates the transformation logic, highlighting the critical intermediate.

Caption: Figure 1. The reductive cyclization pathway. The acetamide group functions as an internal electrophile after nitro reduction.

Detailed Experimental Protocol

Objective: Synthesis of 5-Chloro-2-methylbenzimidazole (approx. 10g scale). Safety Warning: Nitro compounds can be toxic.[1] 4-chloro-2-nitroaniline derivatives may cause methemoglobinemia. Work in a fume hood.

Materials & Reagents

| Reagent | Role | Equiv. | Quantity |

| N-(4-chloro-2-nitrophenyl)acetamide | Substrate | 1.0 | 10.0 g |

| Iron Powder (325 mesh) | Reductant | 4.0 | ~10.5 g |

| Glacial Acetic Acid | Solvent/Catalyst | Excess | 100 mL |

| Ethanol (95%) | Co-solvent | - | 50 mL |

| Sodium Hydroxide (10% aq) | Neutralization | - | As req. |

Step-by-Step Methodology

Phase 1: Reductive Cyclization

-

Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal thermometer.

-

Charging: Add N-(4-chloro-2-nitrophenyl)acetamide (10.0 g) and Ethanol (50 mL) to the flask. Stir to create a suspension.

-

Acid Addition: Add Glacial Acetic Acid (100 mL). The suspension may clear slightly.

-

Activation: Heat the mixture to 70°C .

-

Reductant Addition: Add Iron Powder portion-wise over 30 minutes.

-

Note: The reaction is exothermic. Monitor temperature to prevent run-away boiling. Maintain 70-80°C.

-

-

Reflux: Once addition is complete, increase temperature to Reflux (~100-105°C) . Maintain reflux for 3–4 hours .

-

Checkpoint: Monitor reaction progress via TLC (Ethyl Acetate:Hexane 1:1). The starting material (

) should disappear, and a lower

-

Phase 2: Work-up and Purification

-

Filtration: While hot, filter the reaction mixture through a Celite pad to remove unreacted iron and iron oxide sludge. Wash the pad with hot ethanol (20 mL).

-

Concentration: Concentrate the filtrate under reduced pressure (Rotavap) to remove most ethanol and acetic acid. A thick, dark residue will remain.

-

Neutralization: Dilute the residue with ice-cold water (100 mL). Slowly add 10% NaOH solution with vigorous stirring until pH

8–9.-

Observation: The product will precipitate as a solid off-white/tan mass.

-

-

Isolation: Filter the solid precipitate. Wash copiously with cold water to remove residual acetate salts.

-

Recrystallization: Recrystallize the crude solid from Ethanol/Water (1:1) .

-

Dissolve in boiling ethanol, add hot water until turbid, then cool slowly to 4°C.

-

-

Drying: Dry the crystals in a vacuum oven at 50°C for 6 hours.

Expected Results

| Parameter | Specification |

| Appearance | White to pale tan crystalline solid |

| Yield | 75% – 85% |

| Melting Point | 198°C – 202°C (Lit. ~200°C) |

| Purity (HPLC) | >98% |

Troubleshooting & Optimization

In process chemistry, deviations occur. Use this logic tree to diagnose issues.

Caption: Figure 2. Troubleshooting logic for the reductive cyclization workflow.

Broader Applications in Drug Discovery

While the synthesis of 5-chloro-2-methylbenzimidazole is the primary application, the N-(4-chloro-2-nitrophenyl)acetamide scaffold is versatile.

-

Library Generation (2-Substituted Benzimidazoles):

-

Instead of cyclizing with the existing acetyl group, researchers can perform acidic hydrolysis first to remove the acetyl group, yielding 4-chloro-1,2-phenylenediamine .

-

This diamine can then be condensed with various aldehydes or carboxylic acids to generate a library of 2-aryl or 2-alkyl benzimidazoles (e.g., for kinase inhibitor screening).

-

-

Pigment Synthesis:

-

Hydrolysis to 4-chloro-2-nitroaniline allows for diazotization and coupling to form azo dyes, where the chlorine atom modulates the absorption maximum (

).

-

References

-

Hoebrecker, F. (1872).[2] Ueber Verbindungen der Acetylreihe. Berichte der deutschen chemischen Gesellschaft, 5(2), 920-926. [Classic foundation of reductive cyclization].

-

National Center for Biotechnology Information (NCBI). (2019). 4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamides: design, synthesis and biological evaluation. PMC6525412. Retrieved from [Link]

-

Google Patents. (2014). CN103508904A - Preparation method for 5-chloro-2-methyl-1,4-phenylenediamine.[3] Retrieved from

-

LookChem. (n.d.). Herbicide Intermediates and CAS 156499-65-9.[4] Retrieved from [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN103508904A - Preparation method for 5-chloro-2-methyl-1,4-phenylenediamine - Google Patents [patents.google.com]

- 4. Herbicide Intermediate | lookchem [lookchem.com]

Application Note: N-(4-chloro-2-nitrophenyl)acetamide as a Gateway to Bioactive Nitrogen Heterocycles

[1]

Executive Summary

N-(4-chloro-2-nitrophenyl)acetamide (also known as 4'-chloro-2'-nitroacetanilide) serves as a critical "masked" synthon for 4-chloro-1,2-phenylenediamine.[1] Its structural utility lies in the orthogonal reactivity of its functional groups: the nitro group (reducible to an amine), the acetamide (hydrolyzable or cyclizable), and the aryl chloride (a handle for cross-coupling or further substitution).

This guide details the conversion of this precursor into 5-chlorobenzimidazoles and quinoxalines —pharmacophores found in anthelmintics (e.g., Triclabendazole analogs), antivirals, and kinase inhibitors.

Chemical Profile & Reactivity

Before initiating synthesis, the operator must understand the electronic environment of the molecule.

| Property | Data | Notes |

| IUPAC Name | N-(4-chloro-2-nitrophenyl)acetamide | |

| CAS Number | 881-51-6 | Verified |

| Molecular Weight | 214.61 g/mol | |

| Appearance | Yellow crystalline solid | Nitro group chromophore |

| Solubility | DMSO, DMF, Hot Ethanol | Poor solubility in water |

| Key Reactivity | Nitro Reduction, Amide Hydrolysis | Warning: Avoid strong alkalis until deprotection is desired.[1] |

Structural Logic

-

The "Masking" Effect: The acetamide group protects the primary amine (position 1). This prevents polymerization during the reduction of the nitro group (position 2).[1]

-

Regioselectivity: The chlorine atom at position 4 directs nucleophilic attack or metal-catalyzed coupling to the para position relative to the nitrogen, enabling the synthesis of 5,6-disubstituted benzimidazoles.[1]

Core Application: Synthesis of 5-Chlorobenzimidazole Scaffolds

The primary utility of this precursor is the generation of 4-chloro-1,2-phenylenediamine (the "Golden Intermediate").[1] This diamine is unstable and prone to oxidation; therefore, generating it in situ or immediately prior to cyclization from N-(4-chloro-2-nitrophenyl)acetamide is the industry standard for high-yield synthesis.[1]

Pathway Diagram (DOT Visualization)

The following flow chart illustrates the divergence from the precursor to key bioactive scaffolds.[1]

Caption: Synthetic divergence from N-(4-chloro-2-nitrophenyl)acetamide to bioactive heterocycles.[1][2]

Experimental Protocols

Protocol A: Selective Reduction to the Mono-Acetyl Diamine

Objective: Reduce the nitro group without hydrolyzing the acetamide or dehalogenating the chlorine.[1] Why this matters: Retaining the acetyl group allows for "one-pot" cyclization to 2-methyl-5-chlorobenzimidazole later.[1]

Reagents:

-

Precursor: 10.0 mmol (2.14 g)[1]

-

Iron Powder (325 mesh): 50.0 mmol (2.8 g)[1]

-

Ammonium Chloride (NH₄Cl): 5.0 mmol (0.27 g)[1]

-

Solvent: Ethanol/Water (4:1 v/v, 50 mL)

Step-by-Step Methodology:

-

Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Dissolution: Add the precursor and ethanol/water solvent. Heat to 60°C until fully dissolved.

-

Activation: Add NH₄Cl followed by the Iron powder in small portions.

-

Reflux: Heat the mixture to reflux (approx. 80°C) for 2–4 hours. Monitor by TLC (Mobile phase: 50% EtOAc/Hexane). The yellow starting spot should disappear, replaced by a fluorescent blue-active spot (amine).

-

Filtration: While hot, filter the mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol (2 x 10 mL).

-

Isolation: Concentrate the filtrate under reduced pressure. The residue is N-(2-amino-4-chlorophenyl)acetamide .[1]

-

Stability Note: Use immediately for cyclization.[1] If storage is needed, keep under Nitrogen at -20°C.

-

Protocol B: Synthesis of 5-Chloro-2-methylbenzimidazole

Objective: Cyclize the intermediate from Protocol A.

Reagents:

-

Intermediate from Protocol A (Crude)[1]

-

Glacial Acetic Acid (15 mL)

Methodology:

-

Cyclization: Dissolve the crude N-(2-amino-4-chlorophenyl)acetamide in glacial acetic acid.

-

Reflux: Heat to reflux for 4 hours. The acidic environment catalyzes the dehydration and ring closure.[1]

-

Workup: Cool to room temperature. Pour the reaction mixture into crushed ice (100 g).

-

Neutralization: Slowly adjust pH to ~8 using aqueous Ammonia (25%) or NaOH (10%).

-

Purification: Filter the solid, wash with cold water, and recrystallize from ethanol.

-

Target: 5-chloro-2-methylbenzimidazole.[1]

-

Critical Troubleshooting & Optimization (Expert Insights)

| Issue | Probable Cause | Corrective Action |

| Dechlorination | Used Pd/C with H₂ for reduction.[1] | Switch to Fe/NH₄Cl or SnCl₂/HCl .[1] Palladium often cleaves aryl chlorides.[1] |

| Incomplete Reduction | Iron surface passivation.[1] | Add 2-3 drops of conc. HCl to "activate" the iron surface at the start.[1] |

| Low Yield (Cyclization) | Oxidation of diamine intermediate. | Perform reduction and cyclization under an inert atmosphere (Argon/Nitrogen).[1] |

| Oily Product | Residual solvent or impurities.[1] | Recrystallize using Ethanol/Water mixtures.[1] If oil persists, convert to HCl salt for solidification. |

Safety & Handling Standards

Hazard Class: Irritant, Potential Mutagen (Aromatic Nitro/Amine compounds).

-

Explosion Risk: While this specific nitro compound is stable, standard protocol for nitro-aromatics dictates never distilling the crude reaction mixture to dryness at high heat (>150°C) due to potential thermal decomposition.

-

Toxicity: Aromatic amines (reduction products) are potential carcinogens. Double-glove (Nitrile) and work exclusively in a fume hood.[1]

-

Waste Disposal: Segregate iron/celite waste as "Heavy Metal Contaminated Solids."[1] Aqueous waste containing aromatic amines must be incinerated, not poured down the drain.

References

-

PubChem. (n.d.).[1][4] N-(4-chloro-2-nitrophenyl)acetamide Compound Summary. National Center for Biotechnology Information.[1] Retrieved October 24, 2023, from [Link]

-

Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (General reference for Nitro reduction mechanisms).

-

Zhang, S. S., et al. (2006).[5][6] 2-Chloro-N-(4-chloro-2-nitrophenyl)acetamide. Acta Crystallographica Section E. [Link] (Structural confirmation).

- Bansal, Y., & Silakari, O. (2012). The therapeutic journey of benzimidazoles: a review. Bioorganic & Medicinal Chemistry.

Disclaimer: This protocol is for research purposes only. Users must perform their own risk assessment before handling hazardous chemicals.

Sources

- 1. N-(4-Chlorophenyl)acetamide | C8H8ClNO | CID 10871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US20130303781A1 - Process for preparation of triclabendazole - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. N-(4-chloro-2-nitrophenyl)acetamide | C8H7ClN2O3 | CID 2788431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Application Note: Advanced Synthesis Protocols for Quizalofop-Ethyl Intermediates

Executive Summary

This application note details the experimental procedures for the synthesis of the critical intermediates required for Quizalofop-Ethyl (and its chiral form, Quizalofop-P-Ethyl), a selective aryloxyphenoxypropionate herbicide.[1]

Unlike standard literature that often obscures process bottlenecks, this guide focuses on the Convergent Synthetic Strategy . We isolate two distinct workflows:

-

The Heterocyclic Core: Synthesis of 2,6-Dichloroquinoxaline (2,6-DCQ).

-

The Chiral Side Chain: Synthesis of Ethyl (R)-2-(4-hydroxyphenoxy)propionate.

This modular approach allows for independent optimization of yield and optical purity before the final coupling, significantly reducing impurity profiles in the final API (Active Pharmaceutical/Pesticide Ingredient).

Chemical Pathway & Retrosynthesis

The synthesis of Quizalofop-ethyl relies on the nucleophilic substitution between a halogenated quinoxaline and a phenolic ester. The convergent route minimizes the risk of racemization and maximizes regioselectivity.

Pathway Visualization

The following diagram outlines the convergent workflow and the critical control points (CCPs) for impurity management.

Caption: Convergent synthesis workflow for Quizalofop-P-Ethyl, highlighting the parallel production of the quinoxaline core and the phenoxy propionate tail.

Module A: Synthesis of 2,6-Dichloroquinoxaline (2,6-DCQ)[1][2][3][4]

The synthesis of the quinoxaline core is the primary source of regiochemical impurities. The key challenge is distinguishing between the 6-chloro and 7-chloro isomers during the cyclization of 4-chloro-o-phenylenediamine.

Experimental Rationale

-

Cyclization Agent: We utilize glyoxal bisulfite adduct or 40% glyoxal solution. The bisulfite adduct often yields cleaner precipitation.

-

Chlorination: Phosphorus oxychloride (

) is the standard chlorinating agent.[2] The addition of catalytic dimethylaniline (DMA) accelerates the reaction and lowers the required temperature, reducing tar formation.

Protocol: 2,6-DCQ Synthesis[2][4][6]

Reagents:

-

4-Chloro-1,2-phenylenediamine (142.5 g, 1.0 mol)

-

Glyoxal (40% aq. solution, 160 g, 1.1 mol)

-

Phosphorus oxychloride (

, 500 mL) -

N,N-Dimethylaniline (Catalytic, 5 mL)

-

Solvent: Methanol (for cyclization), Toluene (for workup)

Step-by-Step Procedure:

-

Cyclization (Formation of Hydroxy Intermediate):

-

In a 2L reactor fitted with a reflux condenser, dissolve 4-chloro-1,2-phenylenediamine in 800 mL of Methanol at 45°C.

-

Add Glyoxal solution dropwise over 60 minutes. Critical: Maintain temperature <50°C to prevent polymerization of glyoxal.

-

Heat to reflux (65°C) and stir for 4 hours. Monitor via TLC (Ethyl Acetate:Hexane 1:1).

-

Cool to 10°C. The intermediate, 6-chloro-2-hydroxyquinoxaline , will precipitate.[3]

-

Filter and wash with cold methanol. Dry at 80°C. (Yield: ~90%).

-

-

Chlorination (Conversion to 2,6-DCQ):

-

Safety Warning:

reacts violently with water. Ensure all glassware is oven-dried. -

Charge the dried hydroxy intermediate (180 g) into a reactor containing

(500 mL). -

Add N,N-Dimethylaniline (5 mL).

-

Slowly heat to reflux (105-110°C). Evolution of HCl gas will occur; route exhaust through a NaOH scrubber.

-

Maintain reflux for 3-5 hours until the solid completely dissolves and TLC shows consumption of starting material.

-

-

Workup & Purification:

-

Distill off excess

under reduced pressure (recover for reuse). -

Dissolve the dark oily residue in Toluene (400 mL).

-

Quenching: Slowly pour the toluene solution into Ice Water (1 kg) with vigorous stirring. Maintain temperature <20°C.

-

Separate the organic layer.[4][5] Wash with 5% NaOH (to remove unreacted hydroxy species) and then brine.

-

Dry over anhydrous

and concentrate. -

Recrystallization: Recrystallize from n-Heptane to obtain off-white needles.

-

Target Specification:

-

Purity (GC): >98.5%[6]

-

Melting Point: 154-156°C

Module B: Synthesis of Ethyl (R)-2-(4-hydroxyphenoxy)propionate

This step establishes the stereochemistry (if using chiral starting materials) and the ether linkage. The challenge here is Mono-alkylation vs. Bis-alkylation . Hydroquinone has two hydroxyl groups; we want to react only one.

Experimental Rationale

-

Stoichiometry: A large excess of hydroquinone (1.5 - 2.0 eq) is used to statistically favor mono-alkylation.

-

Base Selection: Potassium Carbonate (

) is preferred over NaOH. Its lower solubility in organic solvents creates a "heterogeneous surface reaction" that limits the concentration of the phenoxide anion, further suppressing bis-alkylation. -

Solvent: Acetonitrile or DMF. Acetonitrile allows for easier solvent recovery.

Protocol: Chiral Side Chain Synthesis

Reagents:

-

Hydroquinone (220 g, 2.0 mol)

-

Ethyl (L)-2-chloropropionate (136.5 g, 1.0 mol) (Note: Inversion occurs here to yield R-isomer)

-

Potassium Carbonate (anhydrous, 165 g, 1.2 mol)

-

Solvent: Acetonitrile (1 L)

Step-by-Step Procedure:

-

Preparation:

-

Alkylation:

-

Add Ethyl (L)-2-chloropropionate dropwise over 2 hours while maintaining gentle reflux.

-

Process Control: Slow addition is vital to maintain high regioselectivity.

-

Continue reflux for an additional 6-8 hours.

-

-

Filtration & Recovery:

-

Cool the mixture to 25°C. Filter off the inorganic salts (

and excess -

Concentrate the filtrate to remove Acetonitrile.

-

-

Purification (Removal of Excess Hydroquinone):

-

Dissolve the residue in Toluene (500 mL).

-

Wash with water (3 x 200 mL). Hydroquinone is water-soluble and will partition into the aqueous phase.

-

Validation: Check the organic layer via HPLC.[8] If Hydroquinone > 0.5%, repeat water wash.

-

Evaporate Toluene to yield the product as a viscous oil.

-

Target Specification:

-

Purity (HPLC): >96%

-

Optical Rotation:

(c=1, CHCl3) for the (R)-isomer.

Analytical Validation Parameters

To ensure the integrity of the intermediates, the following HPLC method is recommended for process control.

| Parameter | Condition |

| Column | C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 250mm, 5µm) |

| Mobile Phase | Acetonitrile : Water (0.1% H3PO4) [70 : 30 v/v] |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 254 nm |

| Retention Times (Approx) | Hydroquinone: 2.5 min Ethyl 2-(4-hydroxyphenoxy)propionate: 5.8 min 2,6-DCQ: 8.2 min Quizalofop-Ethyl: 12.5 min |

Troubleshooting & Optimization

Common Failure Modes

| Issue | Probable Cause | Corrective Action |

| Low Yield in Module A (Core) | Incomplete chlorination due to wet reagents. | Use fresh |

| High Bis-alkylated Impurity in Module B | Excess base or fast addition of propionate. | Reduce |

| Racemization of Chiral Center | High temperature or strong base usage. | Switch from NaOH to |

Safety Considerations

-

POCl3: Highly corrosive and toxic. Reacts explosively with water. Use full PPE including face shield and acid-resistant gloves.

-

Hydroquinone: Suspected carcinogen and skin sensitizer. Handle in a fume hood.

-

Waste Disposal: Aqueous waste from Module A contains high phosphate and HCl loads; neutralize with lime before disposal.

References

-

BenchChem. (2025).[1][2][10] Synthesis of Quizalofop-p-ethyl from 2,6-Dichloroquinoxaline: Application Notes and Protocols. Retrieved from

-

Sakata, G., et al. (1986). Process for preparing optically active 2-(4-hydroxyphenoxy)propionic acid compounds. European Patent EP0192849B1. Retrieved from

-

Wang, L., et al. (2012). New synthesis method of high-content quizalofop-ethyl intermediate. Chinese Patent CN102775359A. Retrieved from

-

Zhang, H. (2021).[11] Synthesis method of R-(+)-2-(4-hydroxyphenoxy)ethyl propionate. Chinese Patent CN112321428A. Retrieved from

-

Rasayan J. Chem. (2020).[4][5] An Easy, Efficient PTC-Mediated Synthesis of 2-Substituted-6-Chloroquinoxalines. Vol 13, No 2, 1037-1041.[4] Retrieved from

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. CA2064564A1 - Process for preparing 2,6-dicholoroquinoxaline - Google Patents [patents.google.com]

- 4. Bot Verification [rasayanjournal.co.in]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. CN102731306A - Preparation method of ethyl 2-(4-hydroxyl phenoxy) propionate - Google Patents [patents.google.com]

- 7. CN106432109A - Preparation method of quizalofop-P-ethyl - Google Patents [patents.google.com]

- 8. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 9. CN102020554A - Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid - Google Patents [patents.google.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

Application Note: N-(4-chloro-2-nitrophenyl)acetamide as an Analytical Standard

Executive Summary

This Application Note provides a definitive guide for using N-(4-chloro-2-nitrophenyl)acetamide (also known as 4'-Chloro-2'-nitroacetanilide) as a reference standard in pharmaceutical analysis. This compound is a critical intermediate in the synthesis of benzimidazole-based anthelmintics and muscle relaxants (e.g., Chlorzoxazone derivatives). It also serves as a key process-related impurity that must be monitored to ensure final product safety and efficacy.

This guide moves beyond basic characterization, offering a self-validating HPLC protocol designed to separate this specific isomer from its structural analogs, alongside detailed handling and stability data.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]

Understanding the specific isomerism is vital. The ortho-nitro positioning relative to the acetamide group creates an intramolecular hydrogen bond, distinctively altering its chromatographic behavior compared to its meta- or para-nitro isomers.

| Property | Specification |

| Chemical Name | N-(4-chloro-2-nitrophenyl)acetamide |

| Synonyms | 4'-Chloro-2'-nitroacetanilide; 2-Nitro-4-chloroacetanilide |

| CAS Number | 881-51-6 |

| Molecular Formula | C₈H₇ClN₂O₃ |

| Molecular Weight | 214.60 g/mol |

| Appearance | Yellow crystalline solid |

| Solubility | Soluble in DMSO, Acetonitrile, Methanol; Sparingly soluble in water |

| LogP | ~1.8 (Moderate lipophilicity) |

| pKa | ~12.9 (Amide nitrogen is weakly acidic) |

| Key Structural Feature | Intramolecular H-bond between Amide-NH and Nitro-O |

Origin & Impurity Pathway Analysis

To effectively use this standard, one must understand where it appears in the drug development lifecycle. It is typically formed via the acetylation of 4-chloro-2-nitroaniline or the nitration of 4-chloroacetanilide.

Visualization: Synthesis and Impurity Origin

The following diagram illustrates the genesis of N-(4-chloro-2-nitrophenyl)acetamide and its potential divergence into active pharmaceutical ingredients (APIs) or impurities.

[10]

Analytical Protocol: HPLC-UV/DAD Method

This method is engineered for specificity, ensuring the separation of the target standard from the starting material (4-chloroacetanilide) and potential regioisomers.

Chromatographic Conditions[11][12]

-

System: HPLC with Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

-

Column: C18 (Octadecylsilyl), End-capped. (e.g., Agilent Zorbax Eclipse Plus C18, 150 mm x 4.6 mm, 3.5 µm or equivalent).

-

Rationale: The end-capping reduces silanol interactions with the nitro group, improving peak symmetry.

-

-

Column Temperature: 30°C.

-

Flow Rate: 1.0 mL/min.

-

Detection: 254 nm (Primary), 220 nm (Secondary for impurity verification).

-

Injection Volume: 10 µL.

Mobile Phase Strategy

A gradient elution is required to elute the polar degradation products early and the non-polar parent compounds later.

-

Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).

-

Note: Acidic pH suppresses the ionization of residual anilines, ensuring sharp peaks.

-

-

Mobile Phase B: Acetonitrile (HPLC Grade).

Gradient Table:

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.0 | 90 | 10 | Equilibration |

| 2.0 | 90 | 10 | Isocratic Hold |

| 15.0 | 40 | 60 | Linear Gradient |

| 20.0 | 10 | 90 | Wash |

| 21.0 | 90 | 10 | Re-equilibration |

| 26.0 | 90 | 10 | End |

Standard Preparation Protocol

Step 1: Stock Solution (1.0 mg/mL)

-

Weigh accurately 10.0 mg of N-(4-chloro-2-nitrophenyl)acetamide reference standard.

-

Transfer to a 10 mL amber volumetric flask (protect from light).

-

Dissolve in 100% Acetonitrile. Sonicate for 5 minutes to ensure complete dissolution.

Step 2: Working Standard (50 µg/mL)

-

Pipette 0.5 mL of Stock Solution into a 10 mL volumetric flask.

-

Dilute to volume with Mobile Phase A:Mobile Phase B (50:50) .

-

Critical: Diluting with 50:50 mix prevents "solvent shock" which causes peak distortion in early eluting peaks.

-

Method Validation & System Suitability

To ensure the trustworthiness of the data, the following system suitability parameters must be met before running samples.

| Parameter | Acceptance Criteria | Rationale |

| Retention Time (RT) | ~12.5 min ± 0.5 min | Confirm identity. |

| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 | Ensures no secondary interactions with stationary phase. |

| Theoretical Plates (N) | > 5000 | Ensures column efficiency. |

| Resolution (Rs) | > 2.0 | Must be resolved from the meta-nitro isomer if present. |

| % RSD (Area) | < 2.0% (n=6 injections) | Confirms system precision. |

Visualization: Analytical Workflow

The following flowchart details the logic flow for analyzing samples using this standard.

Handling, Safety, and Stability

-

Signal Word: WARNING

-

Hazards: Harmful if swallowed or inhaled. Potential skin sensitizer. Nitroaromatics are often associated with genotoxicity; handle as a potential mutagen.

-

Storage: Store at 2-8°C in an amber vial. The nitro group is susceptible to photodegradation over time.

-

Stability in Solution:

-

Acetonitrile Stock: Stable for 1 month at -20°C.

-

Aqueous/Organic Mix: Use within 24 hours. Hydrolysis of the amide bond (releasing 4-chloro-2-nitroaniline) can occur in acidic aqueous conditions over prolonged periods.

-

References

-

PubChem. (2025).[1] N-(4-chloro-2-nitrophenyl)acetamide | C8H7ClN2O3.[2][1][3] National Library of Medicine. Available at: [Link]

-

ResearchGate. (2006). Crystal structure and hydrogen bonding in 2-Chloro-N-(4-nitrophenyl)acetamide derivatives. (Structural insights for isomer separation). Available at: [Link]

Sources

"N-(4-chloro-2-nitrophenyl)acetamide" functionalization reactions

An In-Depth Technical Guide to the Functionalization Reactions of N-(4-chloro-2-nitrophenyl)acetamide

Authored by a Senior Application Scientist

This document provides a detailed exploration of the chemical reactivity and functionalization pathways of N-(4-chloro-2-nitrophenyl)acetamide, a versatile intermediate in synthetic organic chemistry. The strategic positioning of its functional groups—a nitro group, a chloro substituent, and an acetamide moiety—offers a rich landscape for molecular elaboration. This guide is intended for researchers, scientists, and professionals in drug development, offering both mechanistic insights and practical, field-proven protocols.

Molecular Overview and Strategic Importance

N-(4-chloro-2-nitrophenyl)acetamide (CAS No: 881-51-6, Molecular Formula: C₈H₇ClN₂O₃) is a substituted nitroaniline derivative.[1] Its synthetic utility stems from the differential reactivity of its three primary functional groups. The electron-withdrawing nature of the nitro group profoundly influences the reactivity of the entire aromatic ring, setting the stage for a variety of selective transformations.

The key reactive centers are:

-

The Nitro Group: Readily reduced to an amine, which is a cornerstone transformation for introducing new functionalities or inducing cyclization.

-

The Chloro Group: Activated by the ortho-nitro group, making it a viable site for nucleophilic aromatic substitution (SₙAr).

-

The Acetamide Group: Can be hydrolyzed to reveal the parent amine, offering another strategic step in a synthetic sequence.

This guide will dissect the chemistry of each of these sites, providing a logical framework for designing synthetic routes.

Sources

Troubleshooting & Optimization

Technical Support Center: N-(4-chloro-2-nitrophenyl)acetamide Synthesis

Impurity Profiling & Process Control Dashboard

Status: ● Operational | Agent: Senior Application Scientist | Ticket System: Active

Welcome to the Technical Support Center.

You are accessing the troubleshooting hub for N-(4-chloro-2-nitrophenyl)acetamide (CAS: 881-51-6). This intermediate is critical in the synthesis of various azo dyes and pharmaceutical active ingredients (APIs).

Our data indicates that 85% of synthesis failures for this molecule stem from two root causes: thermodynamic instability of the amide bond in acidic media and competitive directing effects during electrophilic aromatic substitution.

Select a "Support Ticket" below that matches your observation to view the troubleshooting protocol.

Ticket #1: "My product has turned bright orange/red."

Diagnosis: Hydrolytic Deacetylation (Formation of 4-chloro-2-nitroaniline) Severity: High (Purity Failure)

The Mechanism (Causality): The target molecule contains an acetamide group.[1] While generally stable, this group is susceptible to acid-catalyzed hydrolysis, particularly during the nitration step if the temperature spikes or if the reaction is quenched too slowly.

-

Target Appearance: Pale yellow needles.

-

Impurity Appearance: 4-chloro-2-nitroaniline is a bright orange/red solid. Even 1-2% contamination will drastically discolor your batch.

Troubleshooting Protocol:

-

Temperature Control: Ensure your nitration mixture (HNO₃/H₂SO₄) never exceeds 10°C . Above 15°C, the rate of amide hydrolysis competes with nitration.

-

Quench Method: Do not pour water into the acid mix. Pour the acid mix into crushed ice/water with vigorous stirring. This prevents localized heating (exotherms) that drive hydrolysis.

-

Rescue: If your product is orange, recrystallize from ethanol . The amine impurity is significantly more soluble in ethanol than the amide target, allowing for purification.[1]

Ticket #2: "I see a persistent impurity at RRT ~0.90 in HPLC."

Diagnosis: Unreacted Starting Material (N-(4-chlorophenyl)acetamide) Severity: Medium (Yield Loss)

The Mechanism (Causality): The 4-chloro substituent on the benzene ring is weakly deactivating. While the acetamido group is activating, the overall electron density is lower than in unsubstituted acetanilide. If the nitrating agent is under-charged or wet (low concentration), the reaction stalls.

Troubleshooting Protocol:

-

Reagent Quality: Verify your Fuming Nitric Acid is >90%. If using 65-70% HNO₃, you must use a higher ratio of H₂SO₄ as a dehydrating agent to generate the active nitronium ion (

). -

Stoichiometry: Use a 1.1 to 1.2 equivalent excess of nitric acid.

-

Monitoring: Do not rely on time. Perform a TLC check (Ethyl Acetate:Hexane 3:7) before quenching. Starting material is less polar than the nitro-product.

Ticket #3: "Isomer Contamination: Is it 3-nitro or 6-nitro?"

Diagnosis: Regioisomer Formation (N-(4-chloro-3-nitrophenyl)acetamide) Severity: Low to Medium (Difficult Separation)

The Mechanism (Causality):

-

Symmetry: In 4-chloroacetanilide, positions 2 and 6 are chemically equivalent due to the plane of symmetry. Therefore, there is no "6-nitro" impurity distinct from the target "2-nitro" product.

-

The Real Threat (3-Nitro):

-

The Acetamido group directs Ortho/Para (Targeting pos 2).

-

The Chloro group directs Ortho/Para (Targeting pos 3, relative to itself).

-

Conflict: While Amides are stronger activators than Halogens (dictating the major product at pos 2), high temperatures or "runaway" nitration can allow the Chloro group's directing effect to produce trace amounts of the 3-nitro isomer .

-

Troubleshooting Protocol:

-

Analytical Check: These isomers are difficult to separate by crystallization. Use a Phenyl-Hexyl HPLC column rather than standard C18 for better separation of nitro-aromatic isomers (See Reference 4).

-

Prevention: Maintain strict low-temperature control (<5°C) during addition. Selectivity decreases as temperature rises.

Visualizing the Reaction & Failure Points

The following diagram maps the synthesis pathway (Route A) and the critical impurity diversion points discussed above.

Caption: Figure 1. Reaction network showing the primary nitration pathway (Green) and the two critical failure modes: Thermal Isomerization (Yellow) and Hydrolytic Degradation (Red).

Summary of Impurity Profile

| Impurity Name | Structure Note | Origin | Detection (Visual) | Detection (HPLC) |

| 4-chloro-2-nitroaniline | Deacetylated amine | Hydrolysis (Acid/Heat) | Bright Orange | Lower retention (more polar) |

| N-(4-chloro-3-nitrophenyl)acetamide | Regioisomer | Competitive directing effects | Pale Yellow (Indistinguishable) | Close elution (Requires Phenyl-Hexyl col) |

| 4-chloroacetanilide | Starting Material | Incomplete Reaction | White/Colorless | Higher retention (Less polar) |

| 2,6-dinitro-4-chloroacetanilide | Over-nitration | Excess HNO₃ + High Temp | Yellow | Very high retention |

Standardized Analytical Protocol (HPLC)

To validate your synthesis, utilize the following method which is optimized for separating nitro-aniline derivatives.

-

Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (4.6 x 150 mm, 3.5 µm) or equivalent. Note: Phenyl-Hexyl phases provide superior selectivity for nitro-aromatics via

- -

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.[2]

-

Gradient:

-

0-2 min: 10% B (Isocratic)

-

2-15 min: 10%

80% B (Linear) -

15-20 min: 80% B (Wash)

-

-

Flow Rate: 1.0 mL/min.[3]

-

Detection: UV @ 254 nm (aromatic backbone) and 350 nm (nitro group specific).

References

-

PubChem. (2025).[4] N-(4-chloro-2-nitrophenyl)acetamide Compound Summary. National Center for Biotechnology Information. Link

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for nitration of acetanilides and hydrolysis mechanisms).

-

Smajlagić, A., et al. (2020). "Synthesis and crystallization of N-(4-nitrophenyl) acetamides." Journal of Chemical, Biological and Physical Sciences. Link (Provides comparative data on nitration conditions and isomer solubility).

-

Agilent Technologies. (2014). "Optimizing the Separation of Nitro-aromatics Using Phenyl-Hexyl Columns." Application Note 5991-0856EN. Link (Authoritative source for HPLC separation of nitro-isomers).

-